5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the use of bromobenzene as a starting material, which undergoes bromination in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated compound is then reacted with cyclopentylamine and methoxybenzenesulfonyl chloride to form the final product .
Chemical Reactions Analysis
5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: It is employed in pharmaceutical testing and drug development.
Industry: The compound is used in the production of other chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
5-Bromo-2-methoxybenzenesulfonamide: This compound has a similar structure but lacks the cyclopentyl group.
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound is used as a precursor in the synthesis of various sulfonamide derivatives.
N-Benzyl-5-bromo-2-methoxybenzenesulfonamide: This compound has a benzyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-11-7-6-9(13)8-12(11)18(15,16)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCHIKGMXTGEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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